molecular formula C24H26FN5O2S B2422881 5-(3,5-dimethylbenzoyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1189712-00-2

5-(3,5-dimethylbenzoyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B2422881
CAS RN: 1189712-00-2
M. Wt: 467.56
InChI Key: VXXBFKZKQRRXEN-UHFFFAOYSA-N
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Description

5-(3,5-dimethylbenzoyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Conformations and Hydrogen Bonding Patterns : Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed intricate details about their molecular conformations and hydrogen bonding. One study noted the half-chair conformation of the reduced pyridine ring, along with significant interactions such as C-H...π(arene) and C-H...O hydrogen bonds contributing to their molecular structures (Sagar et al., 2017).

  • Synthetic Routes and Potential Applications : Synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing similar moieties showed promise in applications like hypertension treatment. Such compounds were synthesized through multi-step processes involving various precursors and reagents, displaying the chemical versatility of the core structure (Kumar & Mashelker, 2007).

  • Structural Stability and Transformation Products : A study on the tautomerism of aza heterocycles related to pyrazolo[4,3-c]pyridine highlighted the structural stability and transformation products of these compounds, demonstrating the complex behavior these molecules exhibit in different environments (Gubaidullin et al., 2014).

  • Applications in Corrosion Inhibition : Research on pyrazolopyridine derivatives, similar in structure to the compound of interest, found applications as corrosion inhibitors for metals, indicating potential industrial applications of such compounds (Dandia et al., 2013; Sudheer & Quraishi, 2015).

  • Antimicrobial and Antitumor Activities : Several studies have demonstrated the bioactive potential of compounds structurally similar to 5-(3,5-dimethylbenzoyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. These compounds were found to possess antimicrobial, antimycobacterial, and even antitumor activities, suggesting their significance in pharmaceutical research (Desai et al., 2016; El-Borai et al., 2012; R.V.Sidhaye et al., 2011).

  • Supramolecular Aggregation and Optical Properties : The ability to form supramolecular aggregates and the optical properties of related compounds have been studied, indicating the potential for material science applications and electronic device fabrication (Low et al., 2007; El-Menyawy et al., 2019).

properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-17-3-8-21(20(25)15-17)28-22(31)16-33-24-23(26-9-10-27-24)30-13-11-29(12-14-30)18-4-6-19(32-2)7-5-18/h3-10,15H,11-14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXBFKZKQRRXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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